molecular formula C4H7Cl B1588157 (Z)-2-Chloro-2-butene CAS No. 2211-69-0

(Z)-2-Chloro-2-butene

Cat. No.: B1588157
CAS No.: 2211-69-0
M. Wt: 90.55 g/mol
InChI Key: DSDHFHLZEFQSFM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Chloro-2-butene is an organic compound with the molecular formula C4H7Cl. It is an isomer of (E)-2-chloro-2-butene, which is an unsaturated hydrocarbon with a double bond between the two carbon atoms. This compound is used as a starting material in organic synthesis, and can be used to produce a variety of compounds, including pharmaceuticals, fragrances, and other industrial chemicals. It is also used as a catalyst in the production of polymers.

Scientific Research Applications

Catalytic Dechlorination

In research on the catalytic dechlorination of C5 compounds, such as 2-chloro-2-butene, metal-oxides combined with ZSM-5 have been explored as catalysts. These studies have shown that cobalt, iron, or manganese can be used to dechlorinate 2-chloro-2-butene in C5 oil from fluid catalytic cracking processes. Cobalt oxide (Co3O4) supported on ZSM-5, in particular, was identified as an effective catalyst for this dechlorination process, highlighting its potential in refining and environmental applications Chang Hun Lee et al., 2013.

Hydrogenation and Isomerization

Hydrogenation of butene and butadiene mixtures has been examined using palladium catalysts on ZnO. This research indicates the impact of catalyst preparation and pretreatment on the selectivity for butadiene reduction, revealing insights into the roles of supports and pretreatment conditions. Such studies contribute to our understanding of catalytic processes for petrochemical refining A. Sárkány et al., 1993.

Photocatalytic Isomerization

The photocatalytic isomerization of butenes over ZnO and SnO2 has been investigated, with findings indicating ZnO's effectiveness in promoting both cis-trans and double bond isomerizations. This research opens pathways for the use of photocatalysis in chemical synthesis and the modification of hydrocarbon structures S. Kodama et al., 1985.

Kinetic Studies

Kinetic studies on the reactions of chlorine atoms with a series of alkenes, including (Z)-2-chloro-2-butene, have provided insights into the structure-reactivity relationship and atmospheric implications. Understanding the reactivity of chlorine atoms with alkenes aids in assessing environmental and atmospheric chemistry dynamics M. J. Ezell et al., 2002.

Zeolite Membrane Reactors

The use of zeolite membrane reactors for the oligomerization of i-butene highlights innovative approaches to enhancing selectivity in chemical reactions. By selectively removing certain reaction products, these reactors can influence the product distribution, offering advantages in process efficiency and product quality Elena Piera et al., 2001.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (Z)-2-Chloro-2-butene can be achieved through the reaction of 2-butene with hydrogen chloride gas in the presence of a catalyst.", "Starting Materials": [ "2-Butene", "Hydrogen chloride gas", "Catalyst (such as aluminum chloride or boron trifluoride)" ], "Reaction": [ "2-Butene is reacted with hydrogen chloride gas in the presence of a catalyst", "The reaction takes place at room temperature or slightly above", "The product is (Z)-2-Chloro-2-butene" ] }

2211-69-0

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

IUPAC Name

(E)-2-chlorobut-2-ene

InChI

InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+

InChI Key

DSDHFHLZEFQSFM-ONEGZZNKSA-N

Isomeric SMILES

C/C=C(\C)/Cl

SMILES

CC=C(C)Cl

Canonical SMILES

CC=C(C)Cl

4461-41-0

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-Chloro-2-butene
Reactant of Route 2
(Z)-2-Chloro-2-butene
Reactant of Route 3
(Z)-2-Chloro-2-butene
Reactant of Route 4
(Z)-2-Chloro-2-butene
Reactant of Route 5
(Z)-2-Chloro-2-butene
Reactant of Route 6
(Z)-2-Chloro-2-butene
Customer
Q & A

Q1: What is significant about the reaction described in the research paper?

A1: The research demonstrates that the reaction between gaseous hydrogen chloride and 2-butyne, under specific conditions [], requires a surface catalyst, likely the Pyrex walls of the reaction vessel, to produce (Z)-2-chloro-2-butene. This highlights the importance of surface phenomena in chemical reactions, even in seemingly simple gas-phase systems. The reaction also exhibits high selectivity, yielding only the (Z)-isomer, which is valuable for specific synthetic applications.

Q2: What spectroscopic data can be used to identify and quantify this compound?

A2: The research paper utilizes Fourier-transform infrared spectroscopy (FT-IR) [] to monitor the reaction progress and identify the formation of this compound. Characteristic IR absorption bands for the C=C stretch and C-Cl stretch can be used for both qualitative identification and quantitative analysis of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.